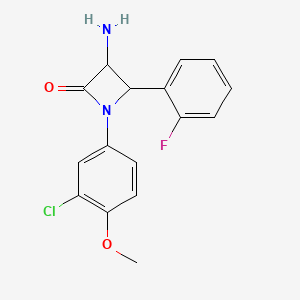
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The specific substituents (3-chloro-4-methoxyphenyl and 2-fluorophenyl) can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysis: Using catalysts to increase the reaction rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can be used to modify the azetidinone ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the aromatic rings.
Scientific Research Applications
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe to study biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: In the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics that also contain the azetidinone ring.
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other azetidinones.
Properties
Molecular Formula |
C16H14ClFN2O2 |
|---|---|
Molecular Weight |
320.74 g/mol |
IUPAC Name |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14ClFN2O2/c1-22-13-7-6-9(8-11(13)17)20-15(14(19)16(20)21)10-4-2-3-5-12(10)18/h2-8,14-15H,19H2,1H3 |
InChI Key |
QUNXBYSPIATUPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















